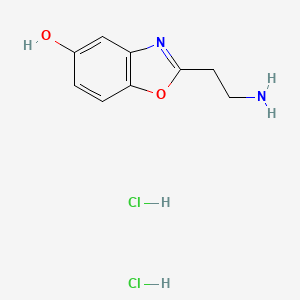

2-(2-Aminoethyl)-1,3-benzoxazol-5-ol;dihydrochloride

Description

2-(2-Aminoethyl)-1,3-benzoxazol-5-ol;dihydrochloride is a benzoxazole derivative characterized by a fused benzene and oxazole ring system. The compound features a 2-aminoethyl substituent at position 2 and a hydroxyl group at position 5, with two hydrochloride counterions enhancing its ionic stability and solubility in polar solvents. The benzoxazole core enables π-π stacking interactions, while the aminoethyl side chain facilitates hydrogen bonding, influencing its chemical reactivity and biological interactions . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzoxazoles and benzimidazoles, which often exhibit antimicrobial, antiviral, or enzyme-modulating properties .

Properties

IUPAC Name |

2-(2-aminoethyl)-1,3-benzoxazol-5-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.2ClH/c10-4-3-9-11-7-5-6(12)1-2-8(7)13-9;;/h1-2,5,12H,3-4,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKUSDVYQOAUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=C(O2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-1,3-benzoxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethylene diamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1,3-benzoxazol-5-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against multi-drug resistant strains of bacteria. Studies have shown that benzoxazole derivatives can inhibit the growth of various pathogens, including Acinetobacter baumannii, a notorious cause of hospital-acquired infections. For instance, a synthetic analog of benzisoxazole demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 μg/ml against clinical strains of this bacterium, indicating strong antibacterial activity .

Table 1: Antimicrobial Efficacy of Benzoxazole Derivatives

| Compound | Target Bacteria | MIC (μg/ml) |

|---|---|---|

| 2-(2-Aminoethyl)-1,3-benzoxazol-5-ol | Acinetobacter baumannii | 6.25 |

| 3,6-Dihydroxy-benzisoxazole | Escherichia coli | 0.31 - 0.63 |

| Other Benzoxazole Derivatives | Various pathogens | Variable |

Anticancer Properties

Research indicates that benzoxazole derivatives possess anticancer activities against various cancer cell lines. The compound has been studied for its cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and colorectal cancer cells (HCT-116) . The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Table 2: Cytotoxicity of Benzoxazole Derivatives

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MCF-7 | 2-(2-Aminoethyl)-1,3-benzoxazol-5-ol | 15 |

| A549 | Benzoxazole derivative | 20 |

| HCT-116 | Benzoxazole derivative | 10 |

Neurological Applications

The compound has been investigated for its potential in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. It functions as an FKBP inhibitor, which may modulate the immune response and provide neuroprotective effects . Additionally, it has shown promise in enhancing cognitive function and reducing neuroinflammation.

Future Directions and Case Studies

Ongoing research is focused on optimizing the structure of benzoxazole derivatives to enhance their efficacy and reduce toxicity. Recent studies have explored the synthesis of novel analogs with improved pharmacological profiles.

Case Study: Synthesis and Evaluation of Novel Derivatives

In a recent study, researchers synthesized a series of new benzoxazole derivatives and evaluated their antibacterial and anticancer activities. The results indicated that specific modifications to the benzoxazole core significantly enhanced both antimicrobial efficacy and cytotoxicity against cancer cells. This highlights the importance of structure-activity relationship studies in drug development.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-1,3-benzoxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity

Key benzoxazole analogs include:

- Compound 1 : 4-Methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol

- Compound 2 : 2-(2-Hydroxynaphthalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol

- Compound 3 : 2-(4-Chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol

HOMO-LUMO Energy Gaps :

DFT studies reveal that Compound 2 has a smaller HOMO-LUMO gap (3.80 eV) compared to Compounds 1 and 3, indicating higher chemical reactivity. This is attributed to electron-donating hydroxyl and naphthyl groups enhancing electron delocalization .

Hydrogen Bonding :

All three compounds exhibit intermolecular O–H⋅⋅⋅N hydrogen bonds, stabilizing their crystal structures. Compound 2 forms an O7 chain motif, distinct from the N3 motif in Compound 1 and 3 .

| Compound | Substituent (Position 2) | HOMO-LUMO Gap (eV) | Reactivity Trend |

|---|---|---|---|

| 1 | Phenyl | >3.80 | Low |

| 2 | 2-Hydroxynaphthyl | 3.80 | High |

| 3 | 4-Chlorophenyl | >3.80 | Moderate |

Benzimidazole Analogs

2-(2-Aminoethyl)benzimidazole Dihydrochloride

This compound replaces the benzoxazole oxygen with a nitrogen atom, forming a benzimidazole core. Key differences include:

- Electronic Properties : The nitrogen atom increases basicity, enhancing interactions with biological targets like enzymes or receptors .

- Solubility : The dihydrochloride salt improves aqueous solubility compared to neutral benzoxazoles, making it advantageous for pharmaceutical formulations .

- Biological Activity: Benzimidazoles are known for antiviral and anticancer activities, with the aminoethyl group enabling targeted binding to biomolecules .

Other Aminoethyl-Substituted Heterocycles

2-(2-Aminoethyl)-Thiazole and Pyridine Derivatives

Examples include 2-(2-aminoethyl)pyridine dihydrochloride and 2-(2-aminoethyl)thiazole hydrochloride. These compounds exhibit:

- Reduced Aromatic Stabilization : Smaller ring systems (thiazole, pyridine) lack the extended conjugation of benzoxazoles, leading to lower thermal stability.

- Receptor Affinity: The aminoethyl group in these compounds enhances binding to histamine receptors, as shown in cardiovascular studies .

Biological Activity

2-(2-Aminoethyl)-1,3-benzoxazol-5-ol; dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The chemical structure of 2-(2-Aminoethyl)-1,3-benzoxazol-5-ol can be characterized as follows:

- Molecular Formula : C9H10Cl2N2O

- CAS Number : 594839-88-0

- Molecular Weight : 225.10 g/mol

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study focusing on related compounds has shown:

- Antibacterial Activity : Selective against Gram-positive bacteria such as Bacillus subtilis.

- Antifungal Activity : Effective against pathogens like Candida albicans.

The minimal inhibitory concentrations (MIC) for selected derivatives are summarized in Table 1.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 32 | Antibacterial |

| Compound B | 16 | Antifungal |

| Compound C | 64 | Antibacterial |

Cytotoxicity and Cancer Research

Benzoxazole derivatives, including the compound , have shown cytotoxic effects on various cancer cell lines. Notably, the following observations were made:

- Selectivity : Some compounds demonstrated significantly lower toxicity to normal cells compared to cancer cells, indicating potential as anticancer agents.

The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast) | 15 | 2-(2-Aminoethyl)-1,3-benzoxazol-5-ol |

| A549 (Lung) | 20 | 2-(2-Aminoethyl)-1,3-benzoxazol-5-ol |

| HepG2 (Liver) | 25 | 2-(2-Aminoethyl)-1,3-benzoxazol-5-ol |

The biological activity of 2-(2-Aminoethyl)-1,3-benzoxazol-5-ol is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial growth or cancer cell proliferation.

- Cell Signaling Modulation : It may influence cellular signaling pathways that regulate apoptosis and cell cycle progression.

- Gene Expression Alteration : The compound could alter gene expression patterns associated with disease states.

Case Studies

A series of studies have been conducted to evaluate the biological activity of benzoxazole derivatives:

- Study on Antibacterial Activity : A comprehensive screening of various benzoxazole derivatives revealed selective antibacterial properties against B. subtilis, with some compounds showing MIC values as low as 16 µg/mL .

- Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives exhibited IC50 values ranging from 15 to 25 µM across different cancer cell lines, suggesting their potential as targeted therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.